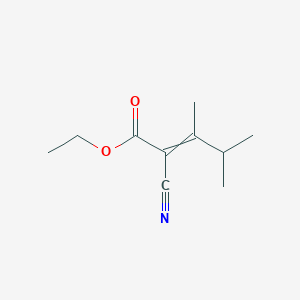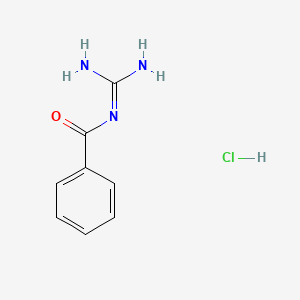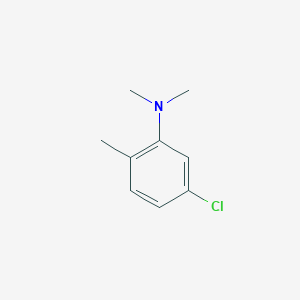![molecular formula C14H9N3O6 B15076652 2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene CAS No. 65200-01-3](/img/structure/B15076652.png)
2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene is an organic compound with the molecular formula C14H9N3O6. This compound is characterized by the presence of nitro groups and a phenyl ring, making it a member of the nitroaromatic family. It is primarily used in scientific research and has various applications in chemistry and industry.
Métodos De Preparación
The synthesis of 2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene typically involves the nitration of a suitable precursor. One common method is the reaction of 2,4-dinitrochlorobenzene with a nitrophenyl ethene derivative under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, to facilitate the nitration process . Industrial production methods may involve large-scale nitration reactors and stringent safety protocols due to the explosive nature of nitro compounds.
Análisis De Reacciones Químicas
2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding nitrobenzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield amine derivatives.
Substitution: The nitro groups in the compound make it susceptible to nucleophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of nucleophilic aromatic substitution reactions.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene involves its interaction with nucleophiles due to the electron-withdrawing nature of the nitro groups. This interaction facilitates nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other nucleophiles. The molecular targets and pathways involved in these reactions are primarily the aromatic ring and the nitro groups .
Comparación Con Compuestos Similares
Similar compounds to 2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene include:
2,4-dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,4-dinitro-1-(trifluoromethoxy)benzene: Used as an intermediate in organic synthesis.
Stilbene, 2,2’-dinitro-, (E): Used in the study of photochemical reactions.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields of research and industry.
Propiedades
Número CAS |
65200-01-3 |
|---|---|
Fórmula molecular |
C14H9N3O6 |
Peso molecular |
315.24 g/mol |
Nombre IUPAC |
2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H9N3O6/c18-15(19)12-8-7-11(14(9-12)17(22)23)6-5-10-3-1-2-4-13(10)16(20)21/h1-9H/b6-5+ |
Clave InChI |
ZFNHLPUHTFNCSA-AATRIKPKSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzamide, N-[1-hydroxymethyl-2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B15076594.png)





![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B15076625.png)

![4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline](/img/structure/B15076634.png)


